molecular formula C9H9BBrNO4S B1503795 2-(5-Bromothiophen-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 943552-31-6

2-(5-Bromothiophen-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No. B1503795
M. Wt: 317.96 g/mol
InChI Key: IHKDTCFWTZPRTA-UHFFFAOYSA-N
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Description

The compound “2-(5-Bromothiophen-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione” is a complex organic molecule. It likely contains a bromothiophene moiety, which is a type of aromatic compound that contains sulfur and bromine .


Synthesis Analysis

While specific synthesis methods for this compound were not found, bromothiophenes can be synthesized through various methods. For instance, a chalcone derivative has been synthesized by Claisen-Schmidt condensation reaction .


Molecular Structure Analysis

The molecular structure of a similar compound, “2-(5-bromothiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine”, was analyzed using high-resolution mass spectrometry, 1H NMR, and FTIR .


Chemical Reactions Analysis

In a related study, a catalytic method was developed for the synthesis of 1-phenyl-3(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazolines by solid phase cyclization using a solvent-free environmentally greener catalyst .

Scientific Research Applications

  • Organic Electronics

    • The compound has been incorporated into materials for use in organic semiconductors .
    • The compound is used in the creation of functional materials for organic electronics .
    • The results of these applications are not specified in the source .
  • Sensors

    • The compound has been used in the development of sensors .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of these applications are not specified in the source .
  • Dye-Sensitized Solar Cells

    • The compound has been used in the development of dye-sensitized solar cells .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of these applications are not specified in the source .
  • Organic Solar Cells

    • The compound has been used in the development of organic solar cells .
    • The specific methods of application or experimental procedures are not detailed in the source .
    • The outcomes of these applications are not specified in the source .
  • Pharmaceutical Development

    • The compound has been investigated for its potential applications in the development of new pharmaceuticals.
    • It may possess various biological activities, including antimicrobial properties and anticancer properties.
    • Further research is needed to determine its efficacy and safety in this context.
  • Organic Synthesis

    • The compound can serve as a valuable building block in organic synthesis due to its unique functional groups.
    • It has been employed in the synthesis of various heterocyclic compounds.
    • The presence of the bromo group in the compound allows for further functionalization through various coupling reactions, making it a versatile tool for organic chemists.
  • Crystal Structure Analysis

    • The compound has been used in crystal structure and Hirshfeld analysis .
    • The non-H atoms are nearly planar, with the nitrile group oriented antiperiplanar with respect to the thiophene S atom .
    • Intermolecular Type I centrosymmetric Br Br halogen interactions are present at a distance of 3.582 (1) A ̊ and with a C—Br Br angle of 140.7 (1) .
  • Material Science

    • The optoelectronic properties of 2-(5-Bromothiophen-2-yl)acetonitrile are being explored for potential applications in material science.
    • It may exhibit semiconducting behavior, which could make it suitable for use in organic electronics such as transistors and solar cells.
  • Synthesis of Heterocyclic Compounds

    • The compound has been employed in the synthesis of various heterocyclic compounds, including thiazoles and imidazoles.
    • These heterocyclic structures possess diverse biological activities and are found in numerous natural products and pharmaceuticals.
  • Functionalization in Organic Chemistry

    • The presence of the bromo group in 2-(5-Bromothiophen-2-yl)acetonitrile allows for further functionalization through various coupling reactions, making it a versatile tool for organic chemists.
  • Crystal Structure and Hirshfeld Analysis

    • The compound has been used in crystal structure and Hirshfeld analysis .
    • The non-H atoms are nearly planar, with the nitrile group oriented antiperiplanar with respect to the thiophene S atom .
    • Intermolecular Type I centrosymmetric Br Br halogen interactions are present at a distance of 3.582 (1) A ̊ and with a C—Br Br angle of 140.7 (1) .
  • Potential Applications in Material Science

    • The optoelectronic properties of 2-(5-Bromothiophen-2-yl)acetonitrile are being explored for potential applications in material science.
    • Studies suggest it may exhibit semiconducting behavior, which could make it suitable for use in organic electronics such as transistors and solar cells.
  • Synthesis of Heterocyclic Compounds

    • The compound has been employed in the synthesis of various heterocyclic compounds.
    • These heterocyclic structures possess diverse biological activities and are found in numerous natural products and pharmaceuticals.
  • Functionalization in Organic Chemistry

    • The presence of the bromo group in 2-(5-Bromothiophen-2-yl)acetonitrile allows for further functionalization through various coupling reactions, making it a versatile tool for organic chemists.

Future Directions

Future research could involve the synthesis of this compound and its derivatives, and the exploration of their potential applications. For instance, a related compound, “4,7-bis(5-bromothiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine”, was investigated using the Suzuki cross-coupling reaction .

properties

IUPAC Name

2-(5-bromothiophen-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BBrNO4S/c1-12-4-8(13)15-10(16-9(14)5-12)6-2-3-7(11)17-6/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKDTCFWTZPRTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BBrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678940
Record name 2-(5-Bromothiophen-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromothiophen-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

CAS RN

943552-31-6
Record name 2-(5-Bromothiophen-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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